1H-Perfluorooct-1-ene Brominated Derivative Enables Covalent Crosslinking in VDF Copolymers vs. Non-Functionalized Perfluoroalkene Analogs
The brominated derivative 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO), synthesized directly from 1H-perfluorooct-1-ene precursors, enables covalent crosslinking in poly(vinylidene fluoride) (PVDF) copolymers—a functional capability absent in non-halogenated perfluoroalkene analogs [1][2]. In radical terpolymerizations of VDF, BDFO, and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride, the bromine atom of BDFO serves as a cure site for subsequent crosslinking with a peroxide/triallyl isocyanurate system [2]. The resulting crosslinked films become insoluble in organic solvents (acetone, dimethylformamide) that completely dissolve the uncured terpolymers, confirming covalent network formation [2]. This crosslinking capability is not achievable with perfluorooct-1-ene (C8F16, CAS 559-14-8) or non-brominated 1H,1H,2H-perfluorooct-1-ene (CAS 25291-17-2), which lack a halogen handle for post-polymerization modification [3].
Non‑brominated perfluoroalkene analogs: fully soluble uncured polymer.
| Evidence Dimension | Post-polymerization crosslinking capability |
|---|---|
| Target Compound Data | BDFO-containing VDF terpolymer: crosslinked films insoluble in acetone and DMF after peroxide/TAIC curing |
| Comparator Or Baseline | Perfluorooct-1-ene (C8F16) and 1H,1H,2H-perfluorooct-1-ene (C8H3F13): no halogen cure site; uncured polymers remain fully soluble |
| Quantified Difference | Qualitative: insoluble crosslinked network vs. fully soluble uncured polymer |
| Conditions | Peroxide/triallyl isocyanurate curing system; solvent resistance tested in acetone and DMF |
Why This Matters
For procurement of fluorinated comonomers intended for durable, solvent-resistant coatings or membranes, the bromine-functionalized derivative of 1H-perfluorooct-1-ene provides a unique crosslinking pathway unavailable with fully fluorinated or non-halogenated C8 perfluoroalkene analogs.
- [1] Ameduri, B., Boutevin, B., Kostov, G., Petrova, P. (2009). Radical copolymerization of vinylidene fluoride with 8-bromo-1H,1H,2H-perfluorooct-1-ene: Microstructure, crosslinking and thermal properties. Macromolecular Chemistry and Physics, 210(1), 17–25. DOI: 10.1002/macp.200600597. View Source
- [2] Ameduri, B., Boutevin, B., Caporiccio, G., Guida-Pietrasanta, F., Ratsimihety, A. (2001). Fluorinated, crosslinkable terpolymers based on vinylidene fluoride and bearing sulfonic acid side groups for fuel-cell membranes. HAL Open Science, hal-00184882. View Source
- [3] Sawada, H. (1996). Fluorinated peroxides as initiators of fluorinated polymers. Chemical Reviews, 96(5), 1779–1808. View Source
